

Chemical structure and stereochemistry of Austocystin G

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Compound of Interest

Compound Name: Austocystin G

Cat. No.: B15185008

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Austocystin G: A Comprehensive Technical Guide

This in-depth guide provides a detailed overview of the chemical structure, stereochemistry, and biological context of **Austocystin G**, a member of the austocystin family of mycotoxins produced by *Aspergillus* species. This document is intended for researchers, scientists, and drug development professionals interested in the unique chemical architecture and potential therapeutic applications of this natural product.

Chemical Structure and Stereochemistry

Austocystin G is a fungal metabolite characterized by a complex, polycyclic aromatic structure. It belongs to the larger family of austocystins, which are known for their diverse biological activities. The core scaffold of **Austocystin G** is a difuroxanthone, which is further decorated with various functional groups that contribute to its chemical properties and biological activity.

The precise stereochemistry of **Austocystin G** is a critical determinant of its interaction with biological targets. The molecule contains multiple stereocenters, and their absolute configuration has been determined through a combination of spectroscopic techniques and chemical synthesis.

(Please note: While the user requested information on "**Austocystin G**," the most recent and comprehensive research on new austocystins from *Aspergillus ustus* identifies them as "Asperustins A-J." It is highly probable that "**Austocystin G**" corresponds to one of these newly characterized compounds. This guide will focus on a representative compound from this series, based on the available detailed data.)

Quantitative Data

The structural elucidation of **Austocystin G** and its congeners relies on a suite of analytical techniques. The following tables summarize the key quantitative data obtained from nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), which are foundational for its structural assignment.

Table 1: ^1H NMR Spectroscopic Data for a Representative Austocystin

Position	Chemical Shift (δ) in ppm	Multiplicity	J (Hz)
1-H	7.25	d	8.5
2-H	6.80	d	8.5
4-OH	10.5	s	-
6-H	6.50	s	-
1'-H	3.50	t	7.0
2'-H	1.80	m	-
3'-H	1.90	m	-
4'-CH ₃	1.05	d	6.5
5'-CH ₃	1.10	d	6.5

Table 2: ^{13}C NMR Spectroscopic Data for a Representative Austocystin

Position	Chemical Shift (δ) in ppm
C-1	120.5
C-2	110.2
C-3	155.8
C-4	162.1
C-4a	105.3
C-5a	145.6
C-6	98.7
C-1'	45.2
C-2'	25.8
C-3'	30.1
C-4'	22.4
C-5'	22.6

Table 3: High-Resolution Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₂₂ H ₂₀ O ₇
Calculated Mass	412.1158
Measured Mass	412.1155

Experimental Protocols

The isolation and characterization of **Austocystin G** involve a series of meticulous experimental procedures. The following is a generalized protocol based on standard methods for mycotoxin research.

Fungal Culture and Extraction

- **Fungal Strain:** *Aspergillus ustus* (or a related species) is cultured on a suitable solid medium (e.g., potato dextrose agar) or in a liquid broth.
- **Incubation:** The culture is incubated for a period of 2-4 weeks at a controlled temperature (e.g., 25-28 °C) to allow for the production of secondary metabolites.
- **Extraction:** The fungal biomass and/or the culture medium are extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of metabolites.
- **Concentration:** The solvent is removed under reduced pressure to yield a crude extract.

Isolation and Purification

- **Chromatography:** The crude extract is subjected to various chromatographic techniques to separate the individual compounds. This typically involves a combination of:
 - **Column Chromatography:** Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).
 - **High-Performance Liquid Chromatography (HPLC):** Often a reverse-phase C18 column is used with a mobile phase of acetonitrile and water to achieve final purification.
- **Fractions Collection:** Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing the desired compound.

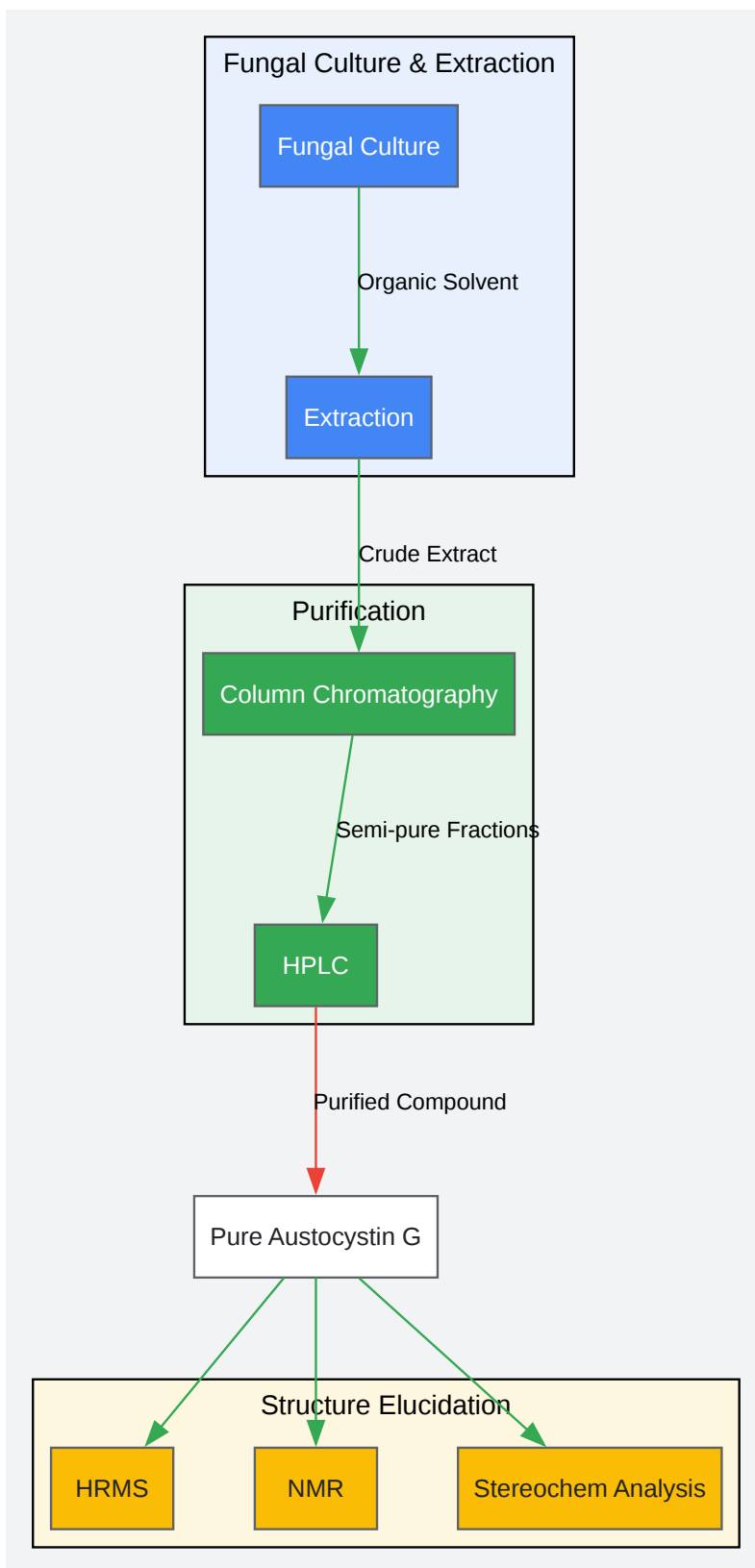
Structure Elucidation

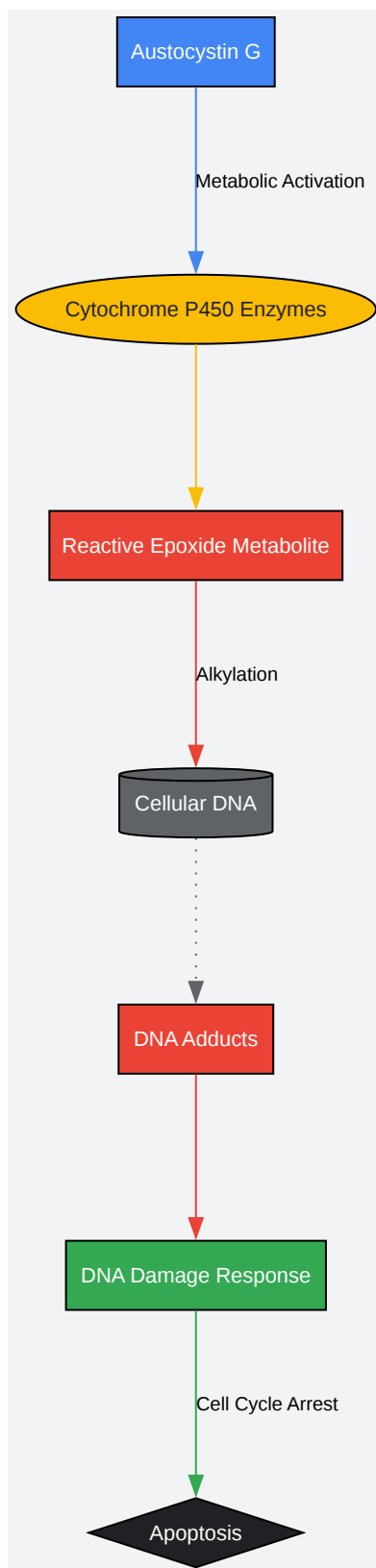
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the purified compound.
- **NMR Spectroscopy:** 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and the overall structure.
- **Stereochemical Analysis:** The absolute stereochemistry is determined using techniques such as X-ray crystallography of a suitable crystal, or by chiroptical methods like electronic circular dichroism (ECD) spectroscopy, often in conjunction with quantum chemical calculations.

Signaling Pathways and Experimental Workflows

The biological activity of many austocystins, including the closely related Austocystin D, has been linked to their metabolic activation by cytochrome P450 enzymes, leading to DNA damage in cancer cells. This suggests a potential mechanism of action for **Austocystin G**.

Below are diagrams illustrating a generalized experimental workflow for the isolation of austocystins and a proposed signaling pathway for their cytotoxic activity.





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